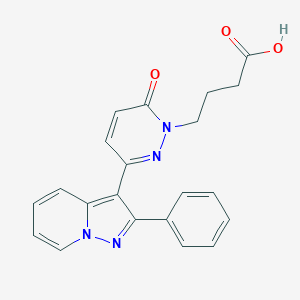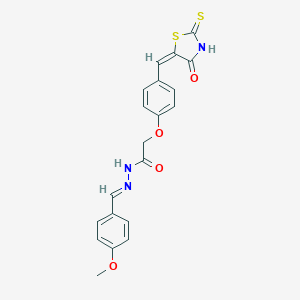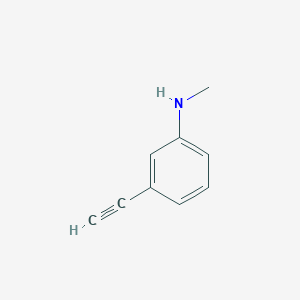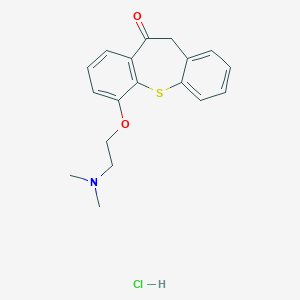
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as doxepin hydrochloride and is a tricyclic antidepressant that has been used for the treatment of various psychiatric disorders. However, the focus of
Applications De Recherche Scientifique
Doxepin hydrochloride has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been the investigation of the compound's mechanism of action. Doxepin hydrochloride has been shown to act as a potent antagonist of histamine H1 receptors, which are involved in the regulation of various physiological processes, including inflammation and immune response.
Mécanisme D'action
Doxepin hydrochloride exerts its effects by blocking the binding of histamine to H1 receptors, thereby reducing the activity of the histaminergic system. This mechanism of action has been implicated in the compound's potential therapeutic effects in various conditions, including allergies, insomnia, and anxiety disorders.
Biochemical and Physiological Effects:
Doxepin hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its histamine H1 receptor antagonism, the compound has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. This effect has been implicated in the compound's potential antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using doxepin hydrochloride in scientific research is its well-established mechanism of action and pharmacological profile. This allows researchers to design experiments that target specific physiological processes and investigate the compound's effects on these processes. However, one of the limitations of using doxepin hydrochloride is its potential for off-target effects, which can complicate data interpretation and limit the compound's utility in certain experiments.
Orientations Futures
There are several future directions for research on doxepin hydrochloride. One potential area of investigation is the compound's potential effects on the gut-brain axis, which is involved in the regulation of various physiological processes, including mood and behavior. Additionally, further research is needed to investigate the compound's potential therapeutic effects in various psychiatric and neurological disorders, including depression, anxiety, and insomnia. Finally, the development of more selective histamine H1 receptor antagonists may provide new opportunities for investigating the role of the histaminergic system in various physiological and pathological processes.
Méthodes De Synthèse
Doxepin hydrochloride can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis of doxepin hydrochloride typically involves the reaction of dibenzo[b,f]thiepin-10(11H)-one with 2-(dimethylamino)ethanol in the presence of a catalyst and subsequent purification to obtain the hydrochloride salt.
Propriétés
Numéro CAS |
125981-89-7 |
|---|---|
Nom du produit |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydrochloride |
Formule moléculaire |
C18H20ClNO2S |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C18H19NO2S.ClH/c1-19(2)10-11-21-16-8-5-7-14-15(20)12-13-6-3-4-9-17(13)22-18(14)16;/h3-9H,10-12H2,1-2H3;1H |
Clé InChI |
CYXKKYHEZIVSCU-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
SMILES canonique |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Autres numéros CAS |
125981-89-7 |
Synonymes |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydroch loride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



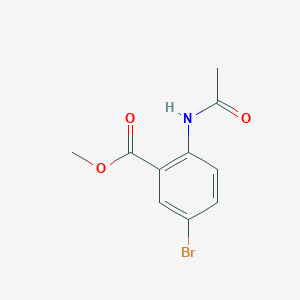

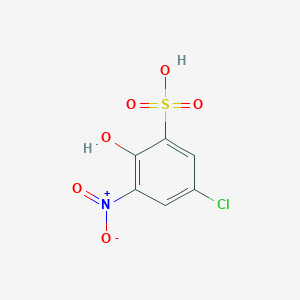
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
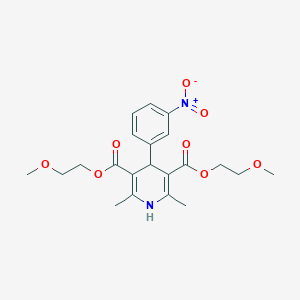

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
